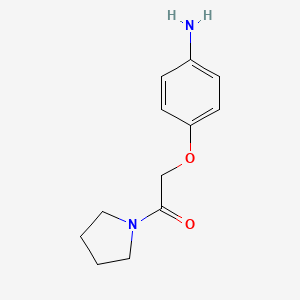

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-aminophenoxy)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHHLABSLKUOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415454 | |

| Record name | 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76870-05-8 | |

| Record name | 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, a valuable chemical intermediate in drug discovery and development. The guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development. Two primary, robust synthetic strategies are detailed, commencing from readily available starting materials. Each pathway is presented with in-depth mechanistic discussions, step-by-step experimental protocols, and data visualization to ensure scientific integrity and practical applicability. The methodologies have been designed as self-validating systems, with an emphasis on causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction

This compound is a bifunctional molecule incorporating a phenoxy-ethanone backbone, a primary aromatic amine, and a pyrrolidine amide moiety. This unique combination of functional groups makes it an attractive scaffold for the synthesis of a diverse range of biologically active compounds. Its derivatives have been explored for their potential in various therapeutic areas, leveraging the hydrogen bonding capabilities of the amine and the structural features of the pyrrolidine ring.[1][2] The synthesis of this compound, therefore, is of significant interest to the medicinal chemistry community. This guide will explore two efficacious synthetic routes, each with its own set of advantages and considerations.

Synthetic Strategies and Mechanistic Overview

Two principal retrosynthetic approaches have been identified for the synthesis of this compound. The choice between these pathways may be dictated by factors such as starting material availability, desired purity profile, and scalability.

Pathway A employs a two-step sequence involving a Williamson ether synthesis followed by the reduction of a nitro aromatic intermediate. This is a classical and reliable approach for the formation of the ether linkage.

Pathway B focuses on the direct, yet selective, O-alkylation of 4-aminophenol. This route is more convergent but necessitates a protection-deprotection strategy to ensure the desired regioselectivity.

Below is a visual representation of the overall synthetic landscape.

Caption: Overview of the two primary synthetic pathways.

Pathway A: The Nitrophenol Route

This pathway is a robust and widely applicable method that proceeds in two distinct steps:

-

Step 1: Williamson Ether Synthesis. This reaction forms the core ether linkage through the nucleophilic substitution of a halide by a phenoxide ion.[3]

-

Step 2: Reduction of the Nitro Group. The nitro intermediate is then selectively reduced to the target primary amine.

Step 1: Synthesis of 2-(4-Nitrophenoxy)-1-pyrrolidin-1-yl-ethanone

In this step, 4-nitrophenol is deprotonated by a suitable base to form the more nucleophilic 4-nitrophenoxide. This phenoxide then displaces the chloride from 2-chloro-1-pyrrolidin-1-yl-ethanone in an SN2 reaction.

Caption: Williamson Ether Synthesis of the nitro intermediate.

Experimental Protocol:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5-2.0 eq).

-

The mixture is typically heated to a moderate temperature (e.g., reflux in acetone) to facilitate the formation of the phenoxide.[4]

-

A solution of 2-chloro-1-pyrrolidin-1-yl-ethanone (1.0-1.1 eq) in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the consumption of the starting materials is observed.

-

Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Solvent | Acetone, DMF | Polar aprotic solvents that solvate the cation of the base and do not interfere with the SN2 reaction. |

| Base | K2CO3, NaH | K2CO3 is a mild and commonly used base. NaH can be used for a more rapid and complete deprotonation. |

| Temperature | 50-80 °C | Provides sufficient energy to overcome the activation barrier of the SN2 reaction without promoting side reactions. |

| Work-up | Filtration, Concentration | Standard procedures to remove inorganic byproducts and the solvent. |

| Purification | Recrystallization, Chromatography | To isolate the pure intermediate product. |

Step 2: Reduction of 2-(4-Nitrophenoxy)-1-pyrrolidin-1-yl-ethanone

The reduction of the aromatic nitro group to a primary amine can be achieved through various methods. Two common and effective methods are catalytic hydrogenation and chemical reduction with sodium borohydride in the presence of a catalyst.

Method 1: Catalytic Hydrogenation

This is a clean and efficient method that utilizes hydrogen gas and a metal catalyst, typically Palladium on carbon (Pd/C).

Experimental Protocol:

-

The nitro intermediate (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

The progress of the reaction is monitored by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, the catalyst is carefully removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Method 2: Sodium Borohydride/Nickel(II) Acetate Reduction

This method offers a convenient alternative to catalytic hydrogenation and avoids the need for specialized hydrogenation equipment.[5]

Experimental Protocol:

-

In a round-bottom flask, dissolve the nitro intermediate (1.0 eq) in a mixture of acetonitrile and water.

-

Add a catalytic amount of Nickel(II) acetate tetrahydrate (Ni(OAc)2·4H2O) (e.g., 0.2 eq) to the solution and stir for a few minutes.[5]

-

Slowly add sodium borohydride (NaBH4) (4.0 eq) in portions to the reaction mixture. An exotherm and the formation of a black precipitate are typically observed.[5]

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, add water to quench any remaining NaBH4.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purification can be performed by column chromatography.

| Parameter | Condition (Catalytic Hydrogenation) | Condition (NaBH4/Ni(OAc)2) |

| Reducing Agent | H2 gas | NaBH4 |

| Catalyst | 10% Pd/C | Ni(OAc)2·4H2O |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Acetonitrile/Water |

| Temperature | Room Temperature | Room Temperature |

| Work-up | Filtration of catalyst | Aqueous work-up and extraction |

| Advantages | Clean reaction, high yield | No specialized equipment needed |

Pathway B: The Selective O-Alkylation of 4-Aminophenol

This pathway offers a more direct route to the target molecule but requires careful control of chemoselectivity to avoid N-alkylation of the amino group. This is achieved by temporarily protecting the more nucleophilic amino group.

Step 1: Protection of the Amino Group

The amino group of 4-aminophenol is protected as a benzylidene imine by reacting it with benzaldehyde. This renders the nitrogen atom non-nucleophilic, allowing for selective reaction at the hydroxyl group.

Caption: Protection of 4-aminophenol as a benzylidene imine.

Experimental Protocol:

-

Dissolve 4-aminophenol (1.0 eq) in methanol.

-

Add benzaldehyde (1.0 eq) to the solution and stir at room temperature.

-

The reaction is typically rapid, and the formation of the imine can be monitored by TLC.

-

The solvent is removed under reduced pressure, and the resulting N-benzylidene-4-aminophenol is often used in the next step without further purification.

Step 2: O-Alkylation of the Protected Aminophenol

The protected aminophenol undergoes a Williamson ether synthesis with 2-chloro-1-pyrrolidin-1-yl-ethanone, similar to Pathway A.

Experimental Protocol:

-

To a stirred solution of N-benzylidene-4-aminophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5-2.0 eq).

-

Heat the mixture to reflux.

-

Add a solution of 2-chloro-1-pyrrolidin-1-yl-ethanone (1.0-1.1 eq) in acetone dropwise.

-

Continue refluxing and monitor the reaction by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product is taken to the next step.

Step 3: Deprotection of the Benzylidene Group

The benzylidene protecting group is readily removed by acid-catalyzed hydrolysis to reveal the desired primary amine.

Experimental Protocol:

-

The crude product from the previous step is dissolved in a mixture of a suitable organic solvent (e.g., THF or acetone) and aqueous hydrochloric acid (e.g., 1-2 M HCl).

-

The mixture is stirred at room temperature until the hydrolysis is complete, as indicated by TLC.

-

The reaction mixture is then neutralized with a base, such as aqueous sodium bicarbonate or sodium hydroxide.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product, this compound, is purified by column chromatography or recrystallization.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the molecular structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O, C-O).

-

Melting Point: To assess the purity of the solid product.

Conclusion

This guide has detailed two effective and scientifically sound synthetic pathways for the preparation of this compound. Pathway A, the nitrophenol route, is a reliable and well-established method, while Pathway B, the selective O-alkylation of 4-aminophenol, offers a more convergent approach. The choice of pathway will depend on the specific requirements of the researcher and the available resources. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.

References

-

Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

-

Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. ResearchGate. [Link]

-

Reduction of aromatic nitro compounds with sodium borohydride in dimethyl sulfoxide or sulfolane. Synthesis of azo or azoxy derivatives. The Journal of Organic Chemistry. [Link]

-

Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Catalytic hydrogenation of nitro compounds.

-

Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. PubMed Central. [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

-

Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives. PubMed. [Link]

-

Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives. ResearchGate. [Link]

-

1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent. PubMed. [Link]

-

Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. ResearchGate. [Link]

- Process for the purification of acetaminophen.

Sources

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. orientjchem.org [orientjchem.org]

A Comprehensive Technical Guide to the Synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Introduction

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone is a versatile chemical intermediate with potential applications in pharmaceutical research and development. Its structure, incorporating a phenoxy-acetamide moiety linked to a pyrrolidine ring, presents a scaffold of interest for the exploration of novel bioactive molecules. This technical guide provides an in-depth analysis of two primary synthetic routes for the preparation of this compound, offering detailed experimental protocols, mechanistic insights, and a comparative evaluation of the methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this target molecule.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal retrosynthetic pathways. Each strategy offers distinct advantages and challenges in terms of starting material availability, reaction efficiency, and purification requirements.

Route 1: Amide Bond Formation. This convergent approach involves the synthesis of a key intermediate, 2-(4-aminophenoxy)acetic acid, followed by its coupling with pyrrolidine to form the final amide bond.

Route 2: Williamson Ether Synthesis. This linear strategy entails the formation of the ether linkage by reacting 4-aminophenol with a pre-functionalized pyrrolidine derivative, 2-chloro-1-(pyrrolidin-1-yl)ethanone.

The following sections will provide a detailed exploration of each of these synthetic routes, including step-by-step protocols and the rationale behind the experimental choices.

Route 1: Synthesis via Amide Bond Formation

This synthetic pathway is a robust and highly adaptable method that proceeds in two main stages: the preparation of the key carboxylic acid intermediate and the subsequent amide coupling.

Stage 1: Synthesis of 2-(4-Aminophenoxy)acetic Acid Intermediate

The synthesis of 2-(4-aminophenoxy)acetic acid is efficiently achieved through a two-step process starting from the readily available 4-nitrophenol. This involves an initial alkylation to introduce the acetic acid moiety, followed by the reduction of the nitro group to the corresponding amine. A particularly efficient method involves the synthesis of the ethyl ester derivative, which can then be hydrolyzed to the desired carboxylic acid or used directly in some coupling protocols after in-situ hydrolysis.

Step 1a: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

This step involves a Williamson ether synthesis where the phenoxide of 4-nitrophenol acts as a nucleophile, displacing the bromide from ethyl bromoacetate.

-

Reaction Scheme:

-

Underlying Principles: The use of a weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic proton of 4-nitrophenol. The reaction is facilitated by a polar aprotic solvent such as acetone, and a catalytic amount of potassium iodide can be added to enhance the reaction rate through the in-situ formation of the more reactive ethyl iodoacetate.

Step 1b: Reduction of Ethyl 2-(4-nitrophenoxy)acetate to Ethyl 2-(4-aminophenoxy)acetate

The selective reduction of the aromatic nitro group in the presence of an ester is a critical step. A safe, cost-effective, and efficient method utilizes iron powder in the presence of an ammonium chloride solution.[1]

-

Reaction Scheme:

-

Mechanistic Insight: This reaction, a variation of the Béchamp reduction, involves the transfer of electrons from the metallic iron to the nitro group under mildly acidic conditions provided by the hydrolysis of ammonium chloride. This method is preferred over catalytic hydrogenation for its operational simplicity and lack of need for specialized high-pressure equipment.[1]

Step 1c: Hydrolysis of Ethyl 2-(4-aminophenoxy)acetate (Optional but Recommended)

While some amide coupling reactions can be performed directly with the ester, hydrolysis to the carboxylic acid is generally preferred for broader compatibility with coupling reagents. This is a standard ester hydrolysis using a base like sodium hydroxide followed by acidification.

-

Reaction Scheme:

Stage 2: Amide Coupling of 2-(4-Aminophenoxy)acetic Acid with Pyrrolidine

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. This transformation is typically mediated by a coupling reagent to activate the carboxylic acid.

-

Reaction Scheme:

-

Expert Commentary on Coupling Reagents: A variety of coupling reagents are available, each with its own mechanism and advantages.

-

Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The choice between N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often depends on the desired workup procedure, as the urea byproduct of EDC is water-soluble.

-

Uronium/Aminium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents form activated esters (often with additives like HOBt or HOAt) that readily react with amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling reactions, often leading to high yields and short reaction times.

-

The choice of coupling agent, base (such as diisopropylethylamine, DIPEA), and solvent (typically aprotic polar solvents like DMF or DCM) are critical for the success of this reaction.

Route 2: Synthesis via Williamson Ether Synthesis

This alternative route involves the formation of the ether linkage as the key bond-forming step. This is achieved by reacting 4-aminophenol with a suitable electrophile containing the pyrrolidine-ethanone moiety.

Stage 1: Synthesis of 2-Chloro-1-(pyrrolidin-1-yl)ethanone

This intermediate is prepared by the acylation of pyrrolidine with chloroacetyl chloride.

-

Reaction Scheme:

-

Causality in Experimental Design: This is a Schotten-Baumann type reaction. The reaction is typically carried out at low temperature to control the exothermicity and in the presence of a base (like triethylamine or an excess of pyrrolidine) to neutralize the HCl byproduct. The use of a non-nucleophilic base is crucial to prevent side reactions with the chloroacetyl chloride.

Stage 2: Williamson Ether Synthesis of 4-Aminophenol with 2-Chloro-1-(pyrrolidin-1-yl)ethanone

The final step involves the nucleophilic attack of the phenoxide of 4-aminophenol on the electrophilic carbon of 2-chloro-1-(pyrrolidin-1-yl)ethanone.

-

Reaction Scheme:

-

Field-Proven Insights: A key consideration in this step is the chemoselectivity. 4-Aminophenol has two nucleophilic sites: the phenolic oxygen and the amino nitrogen. Deprotonation of the more acidic phenolic proton with a suitable base (e.g., potassium carbonate or sodium hydroxide) will favor O-alkylation over N-alkylation. The choice of solvent is also important, with polar aprotic solvents like DMF or acetonitrile generally promoting SN2 reactions.[2]

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the synthesis of this compound and its key intermediates.

Protocol for Route 1: Amide Bond Formation

Materials and Equipment:

-

4-Nitrophenol

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Potassium iodide

-

Acetone (dry)

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Ethyl acetate

-

Sodium hydroxide

-

Hydrochloric acid

-

Pyrrolidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, rotary evaporator, and equipment for column chromatography.

Step 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate [1]

-

To a solution of 4-nitrophenol (1.39 g, 10 mmol) in dry acetone (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Reflux the mixture with stirring for 20 minutes.

-

Add ethyl bromoacetate (1.67 g, 10 mmol) and a catalytic amount of potassium iodide (10 mg).

-

Continue to reflux for 8 hours, monitoring the reaction progress by TLC.

-

After completion, filter the hot mixture and wash the solid with hot acetone.

-

The filtrate containing ethyl 2-(4-nitrophenoxy)acetate is used directly in the next step.

-

To the filtrate, add a mixture of ethanol and water, followed by iron powder (2.79 g, 50 mmol) and ammonium chloride (2.67 g, 50 mmol).

-

Reflux the mixture for 4 hours.

-

Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford ethyl 2-(4-aminophenoxy)acetate. The crude product can be purified by crystallization.

Step 2: Hydrolysis to 2-(4-Aminophenoxy)acetic acid

-

Dissolve the crude ethyl 2-(4-aminophenoxy)acetate in a mixture of ethanol and 1 M sodium hydroxide solution.

-

Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

-

Remove the ethanol under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH ~6 with 1 M hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-(4-aminophenoxy)acetic acid.

Step 3: Amide Coupling with Pyrrolidine

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-aminophenoxy)acetic acid (1.67 g, 10 mmol) in anhydrous DMF (20 mL).

-

Add DIPEA (2.58 g, 20 mmol) and stir for 10 minutes at room temperature.

-

Add HATU (4.18 g, 11 mmol) and stir for another 15 minutes.

-

Add pyrrolidine (0.78 g, 11 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Route 2: Williamson Ether Synthesis

Materials and Equipment:

-

Pyrrolidine

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM, anhydrous)

-

4-Aminophenol

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Standard laboratory glassware, dropping funnel, magnetic stirrer, rotary evaporator, and equipment for column chromatography.

Step 1: Synthesis of 2-Chloro-1-(pyrrolidin-1-yl)ethanone

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve pyrrolidine (1.42 g, 20 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous DCM (30 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (2.26 g, 20 mmol) in anhydrous DCM (10 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-1-(pyrrolidin-1-yl)ethanone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound [3]

-

To a solution of 4-aminophenol (1.09 g, 10 mmol) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Heat the mixture to 60-70 °C and stir for 1 hour.

-

Add a solution of 2-chloro-1-(pyrrolidin-1-yl)ethanone (1.48 g, 10 mmol) in anhydrous DMF (10 mL) dropwise.

-

Maintain the reaction at 70 °C for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Data

Comprehensive characterization is essential for verifying the identity and purity of the synthesized compounds.

Table 1: Characterization Data for Key Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (Predicted/Reported) | 13C NMR (Predicted/Reported) |

| Ethyl 2-(4-aminophenoxy)acetate | C10H13NO3 | 195.22 | Reddish-brown crystals[1] | (DMSO-d6) δ: 6.62 (d, 2H), 6.47 (d, 2H), 4.65 (s, 2H, NH2), 4.55 (s, 2H), 4.12 (q, 2H), 1.18 (t, 3H)[1] | (DMSO-d6) δ: 169.3, 148.9, 143.1, 115.5, 114.7, 65.6, 60.4, 14.1[1] |

| 2-(4-Aminophenoxy)acetic acid | C8H9NO3 | 167.16 | Solid | - | - |

| 2-Chloro-1-(pyrrolidin-1-yl)ethanone | C6H10ClNO | 147.60 | Colorless to light yellow crystalline compound[4] | - | - |

| This compound | C12H16N2O2 | 220.27 | Solid [5] | (Predicted) δ: 6.7-6.9 (m, 4H), 4.5 (s, 2H), 3.4-3.6 (m, 4H), 1.8-2.0 (m, 4H) | (Predicted) δ: 168-170 (C=O), 145-150 (Ar-C), 115-120 (Ar-C), 65-70 (O-CH2), 45-50 (N-CH2), 24-28 (CH2) |

Note: Predicted NMR data is based on typical chemical shifts for similar structural motifs. Experimental verification is required.

Visualizing the Synthesis: Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic workflows for both routes.

Route 1: Amide Bond Formation Pathway

Caption: Synthetic workflow for Route 2 via Williamson ether synthesis.

Comparative Analysis and Conclusion

Both synthetic routes presented are viable for the preparation of this compound.

-

Route 1 (Amide Coupling) offers greater flexibility due to the vast array of available amide coupling reagents, allowing for fine-tuning of reaction conditions to optimize yield and purity. The convergent nature of this synthesis can also be advantageous in terms of overall yield.

-

Route 2 (Williamson Ether Synthesis) is a more linear approach. Its primary challenge lies in ensuring selective O-alkylation of 4-aminophenol. However, with appropriate control of reaction conditions, this can be a straightforward and efficient method.

The choice between these two routes may depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory.

This technical guide provides a solid foundation for the synthesis of this compound. It is recommended that researchers perform small-scale optimization experiments for the final coupling or ether synthesis steps to determine the most efficient conditions for their specific setup. Comprehensive analytical characterization of the final product is crucial to confirm its identity and purity.

References

-

Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(3), 398. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

LookChem. (n.d.). 2-CHLORO-1-PYRROLIDIN-1-YL-ETHANONE. Retrieved from [Link]

-

Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

Sources

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This molecule incorporates three key structural motifs: a 4-aminophenol core, an ether linkage, and a pyrrolidine amide. This unique combination makes it a compound of interest for researchers in medicinal chemistry and drug development. This document details its physicochemical characteristics, outlines a plausible synthetic route with a detailed experimental protocol, discusses its spectral properties, and explores its potential biological activities based on its structural relationship to known pharmacologically active classes.

Introduction

This compound is a multifaceted organic compound whose structure suggests significant potential in synthetic and medicinal chemistry. It is characterized by a central phenoxy-ethanone backbone, which links a terminal primary aromatic amine with a cyclic amide (pyrrolidine). The individual components of this molecule are prevalent in various classes of bioactive compounds.

-

The pyrrolidinophenone core is a well-established scaffold in centrally acting agents, particularly as inhibitors of monoamine transporters.[1][2]

-

The 4-aminophenoxy moiety serves as a versatile building block, or "synthon," in the development of pharmaceuticals, including anti-inflammatory and analgesic agents.[3][4]

This guide aims to serve as a foundational resource for researchers by consolidating known data, presenting logical synthetic strategies, and postulating avenues for future investigation based on established structure-activity relationships.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its handling, formulation, and application in research. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(4-aminophenoxy)-1-(pyrrolidin-1-yl)ethanone | N/A |

| CAS Number | 76870-05-8 | [5] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [5] |

| Molecular Weight | 220.27 g/mol | [5] |

| Appearance | Solid | |

| SMILES String | NC1=CC=C(OCC(N2CCCC2)=O)C=C1 | |

| InChI Key | FZHHLABSLKUOIM-UHFFFAOYSA-N | |

| Hazard Classification | Irritant, Causes serious eye irritation (H319) | [5] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and efficient synthesis of the title compound can be envisioned through a three-step sequence starting from 4-nitrophenol. This approach ensures regiochemical control and utilizes well-established, high-yielding reactions. The pathway involves protection of the amine as a nitro group, introduction of the acetyl-pyrrolidine side chain, and a final deprotection step. A similar strategy has been successfully employed for the synthesis of related aminophenoxy acetates.[6]

Caption: Proposed three-step synthesis of this compound.

Reactivity Profile

The molecule possesses three primary functional groups that dictate its chemical reactivity:

-

Primary Aromatic Amine (-NH₂): This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. It is also susceptible to oxidation, which is why storage under an inert atmosphere is recommended.

-

Tertiary Amide (-C(O)N(C₄H₈)): The amide bond is generally robust but can be hydrolyzed under harsh acidic or basic conditions. The carbonyl group can be a target for reduction by strong reducing agents like LiAlH₄.

-

Aryl Ether (-O-Ar): The ether linkage is chemically stable under most conditions but can be cleaved by strong acids such as HBr or BBr₃.

Spectral Analysis and Characterization

-

¹H NMR Spectroscopy:

-

Aromatic Region: Two distinct doublets between δ 6.5-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons: A singlet peak around δ 4.5-5.0 ppm corresponding to the two protons of the -O-CH₂- group.

-

Pyrrolidine Protons: A set of multiplets, typically between δ 3.0-4.0 ppm for the protons adjacent to the nitrogen and δ 1.8-2.2 ppm for the other ring protons.

-

Amine Protons: A broad singlet, which may appear between δ 3.5-5.0 ppm, whose chemical shift is dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A peak in the downfield region, approximately δ 165-170 ppm.

-

Aromatic Carbons: Four signals in the δ 110-150 ppm range, reflecting the symmetry of the para-substituted ring.

-

Methylene Carbon: A signal around δ 65-75 ppm for the -O-CH₂- carbon.

-

Pyrrolidine Carbons: Two or more signals in the δ 20-50 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: A pair of sharp-to-medium bands around 3350-3450 cm⁻¹ for the primary amine.

-

C=O Stretching: A strong, sharp absorption band around 1640-1660 cm⁻¹ characteristic of a tertiary amide.

-

C-O-C Stretching: A distinct band in the 1200-1250 cm⁻¹ region for the aryl ether linkage.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): An expected peak at m/z ≈ 220.12 (for the exact mass) corresponding to the molecular formula C₁₂H₁₆N₂O₂.

-

Key Fragmentation: Pyrrolidinophenone structures are known to undergo α-cleavage, yielding a characteristic 1-benzylidenepyrrolidinium ion or similar fragments.[7] A likely fragmentation would produce an immonium ion at m/z 98 ([C₅H₈NO]⁺) and a fragment corresponding to the 4-aminophenoxy moiety.

-

Potential Biological Activity and Applications

The structural framework of this compound suggests it could be a valuable candidate for biological screening or serve as an intermediate for more complex drug molecules.

CNS Activity as a Monoamine Transporter Inhibitor

Many synthetic cathinones, such as Pyrovalerone and its analogs, feature a 1-phenyl-2-pyrrolidin-1-yl-alkan-1-one core.[1] These compounds are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[1][2] Although the title compound has a phenoxy linker rather than a direct phenyl attachment, its structural similarity warrants investigation into its affinity for these transporters.

Caption: Hypothetical mechanism of action: Competitive inhibition of the dopamine transporter (DAT).

Intermediate for Anti-Inflammatory Agents

The 2-(4-Aminophenoxy)acetic acid scaffold is a known intermediate in the synthesis of molecules targeting inflammatory diseases.[3] The primary amine of the title compound provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex structures designed as anti-inflammatory or analgesic drugs.

Experimental Protocols

The following sections provide standardized, field-proven methodologies for the synthesis and characterization of the title compound.

Representative Synthesis Protocol

Objective: To synthesize 2-(4-Aminophenoxy)-1-pyrrolidin-1-yl-ethanone from 4-nitrophenol.

Step 1: Synthesis of 2-chloro-1-(4-nitrophenoxy)ethanone

-

To a solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add 2-chloroacetyl chloride (1.1 eq) dropwise to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the intermediate ester.

Step 2: Synthesis of 2-(4-Nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone

-

Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq), followed by the dropwise addition of pyrrolidine (1.1 eq) at 0 °C.

-

Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude nitro-substituted product.

Step 3: Synthesis of 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone (Final Product)

-

Dissolve the product from Step 2 (1.0 eq) in a mixture of ethanol and water.

-

Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

-

Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC.

-

After cooling, filter the reaction mixture through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography on silica gel to yield pure this compound.

Characterization and Quality Control Workflow

A rigorous workflow is essential to validate the identity and purity of the synthesized compound.

Caption: Standard workflow for the purification and characterization of the target compound.

Conclusion

This compound is a compound with a well-defined structure and predictable chemical properties. Its synthesis is achievable through established chemical transformations, and its structure contains motifs known for significant biological activity. The information presented in this guide provides a solid technical foundation for researchers interested in exploring this molecule, either as a target for pharmacological screening in neuroscience or as a versatile synthon for creating novel therapeutics in other disease areas.

References

- 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. PubChem, National Institutes of Health. [Link]

- 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone. PubChem, National Institutes of Health. [Link]

- Indapyrophenidone. PubChem, National Institutes of Health. [Link]

- Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. ResearchGate. [Link]

- 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. PubMed Central, National Institutes of Health. [Link]

- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central, National Institutes of Health. [Link]

- Synthesis of 1-indanones with a broad range of biological activity. PubMed Central, National Institutes of Health. [Link]

- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

- Phenoxyethanol. Wikipedia. [Link]

- Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. PubMed Central, National Institutes of Health. [Link]

- Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

- Phenoxyethanol. PubChem, National Institutes of Health. [Link]

- IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate. [Link]

- PHENOXYETHANOL. Ataman Kimya. [Link]

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. [Link]

- Concise synthesis of some (4-Aminophenoxy) alkanoic acids based on paracetamol. ResearchGate. [Link]

- Phenoxyethanol. ORY Skincare. [Link]

- (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

- Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. [Link]

- Pyrrolidine. Wikipedia. [Link]

- Ethanone, 1-(2-aminophenyl)-. NIST WebBook. [Link]

- PHENOXYETHANOL. atamankimya.com. [Link]

- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]

- 1-Pyrrolidineethanamine. PubChem, National Institutes of Health. [Link]

- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU. [Link]

- (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]

- 7. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone (CAS 76870-05-8): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the chemical compound 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, with CAS number 76870-05-8. This document outlines a multi-faceted analytical approach, beginning with the determination of fundamental physicochemical properties and progressing to advanced spectroscopic elucidation of its molecular structure. The methodologies detailed herein are designed to ensure robust and unequivocal identification and purity assessment, critical for applications in research and drug development. This guide is intended to serve as a practical resource for scientists, offering not only procedural steps but also the underlying scientific rationale for each analytical choice.

Introduction

This compound is a chemical entity of interest within the broader class of phenoxy-acetamide derivatives. The presence of a primary aromatic amine, an ether linkage, and a pyrrolidinyl-ethanone moiety suggests potential applications as a synthetic building block in medicinal chemistry and materials science. Accurate and thorough characterization is a prerequisite for any further investigation or application, ensuring the integrity of experimental data and the safety of subsequent handling and use.

This guide will systematically detail the necessary analytical workflows for a comprehensive characterization, moving from macroscopic and bulk properties to the atomic and molecular level.

Physicochemical Property Determination

The initial phase of characterization focuses on the fundamental physical and chemical properties of the compound. These parameters provide the first indication of purity and are essential for the selection of appropriate solvents and conditions for subsequent analyses.

Visual Inspection and Physical State

The physical state of this compound is typically a solid at room temperature. A preliminary visual inspection should be conducted to assess the color and homogeneity of the substance. Any discoloration or presence of multiple phases could indicate impurities or degradation.

Melting Point Analysis

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range suggests a high degree of purity, whereas a broad melting range is indicative of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Profile: Employ a rapid heating rate to quickly approach the expected melting point, then reduce the heating rate to 1-2 °C per minute to allow for accurate determination of the melting range.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment

Understanding the solubility profile is crucial for selecting appropriate solvents for spectroscopic analysis, chromatography, and reaction chemistry.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: To approximately 10 mg of the compound in a test tube, add the selected solvent dropwise with agitation.

-

Observation: Record whether the compound is soluble, partially soluble, or insoluble at room temperature. For sparingly soluble compounds, gentle heating can be applied to assess temperature-dependent solubility.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound, allowing for the confirmation of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Rationale for NMR Analysis

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and the connectivity of adjacent protons (spin-spin splitting).

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the para-substituted benzene ring. Due to the influence of the amino and ether groups, these will likely appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm).

-

Ether-linked Methylene Protons (-O-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen.

-

Pyrrolidine Protons: Complex multiplets corresponding to the eight protons of the pyrrolidine ring.

-

Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Four distinct signals for the carbons of the para-substituted benzene ring.

-

Carbonyl Carbon (-C=O): A signal in the downfield region (typically δ 160-180 ppm).

-

Ether-linked Methylene Carbon (-O-CH₂-): A signal in the region of δ 60-80 ppm.

-

Pyrrolidine Carbons: Two or more distinct signals for the carbon atoms of the pyrrolidine ring.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Obtain ¹H NMR, ¹³C NMR, and consider two-dimensional NMR experiments like COSY and HSQC for unambiguous assignment of all signals.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Rationale for MS Analysis

-

Molecular Ion Peak (M⁺): Confirms the molecular weight of the compound (C₁₂H₁₆N₂O₂ = 220.27 g/mol )[1].

-

Fragmentation Pattern: Provides structural information by showing how the molecule breaks apart under ionization.

Expected Fragmentation:

-

Cleavage of the amide bond.

-

Fragmentation of the pyrrolidine ring.

-

Loss of the amino group.

-

Cleavage of the ether linkage.

Protocol: Mass Spectrometric Analysis

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS if the compound is sufficiently volatile and thermally stable).

-

Data Acquisition: Acquire the mass spectrum in a positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Rationale for IR Analysis

-

Functional Group Identification: Provides direct evidence for the presence of key functional groups such as N-H (amine), C=O (amide), C-O (ether), and C-H bonds.

Expected IR Absorption Bands:

-

N-H Stretch: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretch: A strong absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group.

-

C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ for the aryl-alkyl ether.

-

C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds.

Protocol: IR Spectroscopic Analysis

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent (for liquids). Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of the compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.

Rationale for HPLC Analysis

-

Purity Determination: Provides a quantitative measure of the purity of the compound by separating it from any non-volatile impurities.

-

Method Development: A validated HPLC method is crucial for quality control during synthesis and for stability studies.

Protocol: HPLC Method Development and Analysis

-

Column Selection: A reverse-phase C18 column is a good starting point for a molecule of this polarity.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to resolve all components.

-

Detector: A UV detector is suitable, with the detection wavelength set to the λmax of the compound (determined by UV-Vis spectroscopy).

-

Sample Preparation: Prepare a standard solution of the compound of known concentration in the mobile phase.

-

Analysis: Inject the sample and the standard solution into the HPLC system and record the chromatograms.

-

Purity Calculation: Calculate the purity of the sample based on the peak area percentage of the main component.

Summary of Characterization Data

The following table summarizes the key analytical data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂[1] |

| Molecular Weight | 220.27 g/mol [1] |

| CAS Number | 76870-05-8[1] |

| Physical State | Solid |

| ¹H NMR | Consistent with proposed structure |

| ¹³C NMR | Consistent with proposed structure |

| Mass Spectrum (ESI-MS) | [M+H]⁺ at m/z 221.13 |

| IR (cm⁻¹) | ~3400 (N-H), ~1650 (C=O), ~1250 (C-O) |

| Purity (HPLC) | >95% (typical) |

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Analytical Workflow

Caption: Workflow for the comprehensive characterization of the target compound.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of physicochemical, spectroscopic, and chromatographic techniques. By following the detailed protocols and understanding the rationale behind each analytical method as outlined in this guide, researchers can confidently verify the identity, structure, and purity of this compound. This foundational knowledge is indispensable for its reliable use in further scientific endeavors.

References

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Introduction

In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, a molecule possessing a unique combination of a p-aminophenoxy moiety and an N-acylpyrrolidine structure, presents an interesting scaffold for medicinal chemistry. Its structural features suggest potential applications where modulation of biological pathways is desired. This guide provides an in-depth technical analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a comprehensive framework for its structural verification and characterization.

This document moves beyond a mere presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. Each section is designed to be a self-validating system, grounded in the fundamental principles of spectroscopic analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be utilized throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms.[1]

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, assuming the spectrum is acquired in deuterated chloroform (CDCl₃). These predictions are generated using a combination of established chemical shift principles and computational tools.[2][3]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-11, H-13 | 6.75 | d | 8.8 | 2H |

| H-10, H-14 | 6.65 | d | 8.8 | 2H |

| H-7 | 4.58 | s | - | 2H |

| H-1, H-4 (α to N) | 3.55 | t | 6.8 | 2H |

| H-1, H-4 (α to N) | 3.45 | t | 6.8 | 2H |

| H-2, H-3 (β to N) | 1.95 | m | - | 4H |

| -NH₂ | 3.60 | br s | - | 2H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (6.6-6.8 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which is often simplified to two doublets.[4] The protons H-11 and H-13, being ortho to the oxygen atom, are expected to be slightly downfield compared to H-10 and H-14, which are ortho to the amino group. The predicted coupling constant of 8.8 Hz is typical for ortho-coupling in a benzene ring.

-

Singlet at 4.58 ppm: This sharp singlet corresponds to the two protons of the methylene group (H-7) situated between the ether oxygen and the carbonyl group. The electronegativity of the adjacent oxygen and carbonyl group deshields these protons, shifting them downfield.

-

Pyrrolidine Ring Protons (1.9-3.6 ppm): The pyrrolidine ring protons exhibit characteristic signals. The protons on the carbons alpha to the nitrogen (H-1 and H-4) are deshielded by the nitrogen and the amide carbonyl group, appearing as two distinct triplets around 3.45-3.55 ppm.[5] The protons on the beta carbons (H-2 and H-3) are more shielded and appear as a multiplet around 1.95 ppm.

-

Amino Group Protons (3.60 ppm): The protons of the primary amine appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Data Acquisition

Caption: Workflow for ¹³C NMR data acquisition.

Causality Behind Experimental Choices:

-

Proton Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Increased Scans: A larger number of scans are required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. [6]

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₁₂H₁₆N₂O₂, Molecular Weight: 220.27 g/mol ), electrospray ionization (ESI) in positive ion mode is a suitable technique. [7]

| m/z | Proposed Fragment | Interpretation |

|---|---|---|

| 221.13 | [M+H]⁺ | Protonated molecular ion |

| 122.07 | [C₇H₈NO]⁺ | Cleavage of the amide C-N bond |

| 112.08 | [C₅H₁₀NO]⁺ | Cleavage of the ether C-O bond |

| 99.07 | [C₅H₉NO]⁺ | McLafferty-type rearrangement |

| 70.06 | [C₄H₈N]⁺ | Pyrrolidine iminium ion |

Interpretation of the Fragmentation Pattern

-

Protonated Molecular Ion ([M+H]⁺ at m/z 221.13): In ESI, a "soft" ionization technique, the protonated molecular ion is expected to be the base peak or at least a very prominent peak. [7]* Key Fragmentations:

-

Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides, leading to the loss of the pyrrolidine moiety or the phenoxy moiety. [8] * Cleavage of the ether bond is also anticipated, given its relative lability. [9] * The formation of the pyrrolidine iminium ion (m/z 70) is a characteristic fragmentation of N-acylpyrrolidines.

-

Caption: Proposed major fragmentation pathways in ESI-MS.

Experimental Protocol for ESI-MS Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

Causality Behind Experimental Choices:

-

Solvent System: A mixture of acetonitrile and water is a common solvent system for ESI-MS, as it is volatile and promotes ionization.

-

Formic Acid: The addition of a small amount of formic acid facilitates protonation of the analyte in positive ion mode.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [10]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450-3250 | Medium, sharp (doublet) | N-H stretch | Primary amine |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2980-2850 | Medium | C-H stretch | Aliphatic (pyrrolidine) |

| 1650 | Strong, sharp | C=O stretch | Tertiary amide (Amide I band) |

| 1610, 1510 | Medium | C=C stretch | Aromatic |

| 1240 | Strong | C-O stretch | Aryl ether |

| 1350-1250 | Strong | C-N stretch | Aromatic amine |

Interpretation of the IR Spectrum

-

N-H Stretching (3450-3250 cm⁻¹): The presence of a primary amine is indicated by two sharp bands in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. [11]* C=O Stretching (1650 cm⁻¹): A strong, sharp absorption around 1650 cm⁻¹ is a clear indicator of the amide carbonyl group (Amide I band). [12]Its position at a lower wavenumber compared to ketones is due to the resonance with the nitrogen lone pair.

-

C-O Stretching (1240 cm⁻¹): The strong absorption at approximately 1240 cm⁻¹ is characteristic of the C-O stretching of the aryl ether.

-

Aromatic C=C Stretching (1610, 1510 cm⁻¹): These medium intensity bands are indicative of the benzene ring.

-

C-H Stretching (2850-3100 cm⁻¹): This region will show absorptions for both the aromatic and aliphatic C-H bonds.

Experimental Protocol for ATR-FTIR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Causality Behind Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a convenient sampling technique for solid samples as it requires minimal to no sample preparation.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The predicted data and interpretations presented in this guide offer a robust framework for the characterization of this molecule and its analogues. By understanding the principles behind each spectroscopic technique and the rationale for experimental choices, researchers can confidently verify the structure and purity of their compounds, a critical step in the advancement of drug discovery and development.

References

-

Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia, 2008 , 62(4), 280-281. [Link]

-

CASPRE - 13C NMR Predictor. [Link]

-

PROSPRE - 1H NMR Predictor. [Link]

- Günther, H. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH, 2013.

-

Khan Academy. Introduction to infrared spectroscopy. [Link]

-

Simulate and predict NMR spectra. [Link]

- Aires-de-Sousa, M.; Hemmer, J.; Gasteiger, J. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 2002, 74(1), 80-90.

-

GCMS Section 6.13 - Fragmentation of Ethers. [Link]

-

ACD/Labs NMR Predictors. [Link]

-

Mestrelab Research. Mnova NMRPredict. [Link]

- Jacobsen, N. E. NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, 2007.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th Edition. Cengage Learning, 2014.

-

National Institute of Health (NIH). Nuclear Magnetic Resonance Spectroscopy for Medical and Dental Applications: A Comprehensive Review. [Link]

-

SlideShare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. Infrared: Interpretation. [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

Berkeley Learning Hub. Tertiary Amine IR Spectrum Analysis. [Link]

-

YouTube. How to Interpret Infrared Spectra | Organic Chemistry Lab Techniques. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Studylib. Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

National Institute of Health (NIH). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

ResearchGate. Organic mass spectrometry at the beginning of the 21st century. [Link]

-

ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). [Link]

-

St. Paul's C. M. College. INFRARED SPECTROSCOPY. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Royal Society of Chemistry. Mass spectrometry for the analysis of organic compounds. A review. [Link]

-

ACS Publications. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Organic Chemistry. Chapter 5 Organic Spectrometry. [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

National Institute of Health (NIH). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]

-

PubMed. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. [Link]

-

ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

-

National Institute of Health (NIH). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Scientific.Net. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidinyl)Disulfides. [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

MDPI. Untargeted Metabolomics Reveals Metabolic Reprogramming Linked to HCC Risk in Late Diagnosed Tyrosinemia Type 1. [Link]

Sources

- 1. Nuclear Magnetic Resonance Spectroscopy for Medical and Dental Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predict 1H proton NMR spectra [nmrdb.org]

- 3. PROSPRE [prospre.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. GCMS Section 6.13 [people.whitman.edu]

- 10. Khan Academy [khanacademy.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

1H NMR and 13C NMR of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of the organic compound this compound (CAS No: 76870-05-8).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of spectral features, outlines robust experimental protocols for data acquisition, and provides a framework for structural elucidation. By dissecting the molecule into its constituent functional groups—a 4-substituted aminophenoxy ring, a methylene ether bridge, an amide linkage, and a pyrrolidine moiety—we can predict and assign the corresponding NMR signals with high confidence. This guide emphasizes the causality behind experimental choices, such as solvent selection, and integrates two-dimensional (2D) NMR strategies to ensure self-validating and unambiguous structural confirmation.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of modern organic chemistry for the unambiguous determination of molecular structure.[2] Its ability to probe the electronic environment of individual nuclei (primarily ¹H and ¹³C) provides precise information on the connectivity, stereochemistry, and conformation of molecules in solution.

The target molecule, this compound, is a multifunctional compound incorporating aromatic, amine, ether, amide, and aliphatic heterocyclic functionalities.[3] Its molecular formula is C₁₂H₁₆N₂O₂ with a molecular weight of 220.27 g/mol .[1] Such compounds are common scaffolds in medicinal chemistry and materials science, making a thorough understanding of their structural characterization essential for quality control, reaction monitoring, and further development. This guide will provide a detailed predictive analysis, followed by a practical protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of this specific molecule.

Molecular Structure and Predicted Spectral Features

To accurately predict the NMR spectrum, we must first analyze the molecule's structure and the electronic influence of each functional group. The molecule can be dissected into four key regions, each with distinct expected spectral signatures.

Figure 1. Structure and atom numbering for this compound.

Figure 1. Structure and atom numbering for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals across aromatic, ether-linked methylene, and aliphatic regions, in addition to a signal for the labile amine protons.

-

Aromatic Region (δ 6.5-7.0 ppm): The 1,4-disubstituted (para) benzene ring will exhibit a characteristic AA'BB' splitting pattern, which often simplifies to two distinct doublets.

-

H-2' and H-6': These protons are ortho to the electron-donating amino (-NH₂) group and meta to the electron-withdrawing ether (-O-) linkage. The strong shielding effect of the amino group is expected to shift these protons upfield. Resonance structures show increased electron density at the ortho and para positions of anilines.[4] We predict a doublet at approximately δ 6.65 ppm .

-

H-3' and H-5': These protons are meta to the amino group and ortho to the ether linkage. They will be slightly less shielded than H-2'/H-6' and are predicted to appear as a doublet around δ 6.78 ppm . The coupling constant (J) for both doublets should be in the typical ortho-coupling range of 7-10 Hz.[4]

-

-

Methylene Bridge (δ ~4.7 ppm):

-

H-2: The two protons of the methylene group are flanked by a deshielding ether oxygen and the anisotropic field of the carbonyl group. This environment will cause a significant downfield shift into the range of δ 4.70 ppm . As there are no adjacent protons, this signal will appear as a sharp singlet .

-

-

Pyrrolidine Ring (δ 1.8-3.6 ppm): Due to restricted rotation around the amide C-N bond, the pyrrolidine protons may exhibit complex splitting or broadening. However, a time-averaged spectrum would show two main groups of signals.

-

H-α (H-5, H-8): These four protons are adjacent to the amide nitrogen. The electron-withdrawing nature of the amide group will deshield them, placing their signals downfield in the aliphatic region. We predict two multiplets corresponding to the two non-equivalent methylene groups at approximately δ 3.40-3.60 ppm .

-

H-β (H-6, H-7): These four protons are further from the nitrogen and will be more shielded, appearing upfield around δ 1.80-2.00 ppm , likely as a complex multiplet.[5][6]

-

-

Labile Amine Protons (δ ~4.0-5.0 ppm in DMSO-d₆):

-